molecular formula C7H9N5O2 B1589736 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine CAS No. 219715-62-5

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No.: B1589736
CAS No.: 219715-62-5
M. Wt: 195.18 g/mol
InChI Key: DBJPBHJHAPAUQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves several steps:

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring higher yields and efficiency. The process involves the use of strong alkali conditions and acrylate to achieve a total yield of around 39% .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyrimidines, which are intermediates for herbicide synthesis .

Scientific Research Applications

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is primarily used as an intermediate in the synthesis of herbicides like Penoxsulam.

Properties

IUPAC Name

5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPBHJHAPAUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466114
Record name 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219715-62-5
Record name 5,8-Dimethoxy(1,2,4)triazolo(1,5-C)pyrimidin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
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Record name 5,8-DIMETHOXY(1,2,4)TRIAZOLO(1,5-C)PYRIMIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

2-Chloro-4-hydrazino-5-methoxypyrimidine water wet cake (83.2 g of 84.0% chlorohydrazinomethoxy-pyrimidine=69.84 g actual chlorohydrazinomethoxy-pyrimidine, 0.4 mole) was loaded into a 1 L jacketed reactor equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser, addition funnel, and a programmable circulating bath. tert-Butyl alcohol (700 mL) and methanol (100 mL) were added and the mixture was stirred to give a white slurry. A solution of cyanogen bromide (47.19 g, 0.445 mole) in acetonitrile (105 mL) was added dropwise over 20 min. The reaction mixture slurry got thicker and the temperature of the mixture rose from 23° C. to 29° C. The reactor jacket was then heated from 22° C. to 41° C. over 50 min, then held at 41° C. for 6.2 h. During this time the reaction was monitored and the slurry thinned as the reaction proceeded. Once formation of the intermediate triazolo[4,3-c]pyrimidine was complete, the reaction mixture (a light yellow slurry) was transferred using a peristaltic pump via a PTFE dip tube into a 2 L three necked flask containing 30% sodium methoxide in methanol (181.0 g, 1.00 mole). The 2 L flask was cooled in an ice bath. Transfer took place over 52 min, and resulted in the reaction temperature increasing from 21° C. to a maximum of 28° C. The transfer was completed with additional methanol (120 mL) to rinse the transfer tubing into the reactor. The resulting reaction mixture was a dark olive green slurry. After stirring for 1 hour at ambient temperature, the reaction mixture was quenched by dropwise addition of a dilute hydrochloric acid solution (15.1 g of concentrated hydrochloric acid diluted with 300 mL of water). The pH of the resulting slurry was adjusted to 8.50 using 6 N hydrochloric acid (6.3 g). A distillation head was attached, and the volatiles were distilled out of the reaction mixture under reduced pressure (110 mmHg). As distillate was removed, additional water was added to effect a solvent exchange from alcohol to water. A total of 1029 g of distillate was removed, and an additional 500 mL of water was added during the course of the distillation. The mixture was allowed to cool slowly with stirring overnight. The solids were recovered by filtration through Whatman #52 paper using a Buchner funnel and aspirator vacuum. The solids were washed with water (211 g), then dried overnight in vacuo at 83° C. to give the product as a medium brown powdery solid (66.3 g of 95.7% pure 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine, 82.4% yield).
Name
2-Chloro-4-hydrazino-5-methoxypyrimidine water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
chlorohydrazinomethoxy-pyrimidine
Quantity
83.2 g
Type
reactant
Reaction Step Three
Name
chlorohydrazinomethoxy-pyrimidine
Quantity
69.84 g
Type
reactant
Reaction Step Four
Quantity
47.19 g
Type
reactant
Reaction Step Five
Quantity
105 mL
Type
solvent
Reaction Step Five
[Compound]
Name
triazolo[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step Seven
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
181 g
Type
solvent
Reaction Step Eight
Quantity
120 mL
Type
solvent
Reaction Step Nine
Yield
82.4%

Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 5,858,924, 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine is prepared from 3-amino-8-methoxy-5-methylthio[1,2,4]triazolo-[4,3-c]pyrimidine by treatment with ethyl acrylate and sodium methoxide in methanol. The 3-amino-8-methoxy-5-methylthio[1,2,4]triazolo[4,3-c]pyrimidine in turn is prepared from 5-methoxy-4-chloro-2-methylthio-pyrimidine by treatment with hydrazine followed by cyclization with cyanogen bromide. It would be advantageous to produce 2-amino-5,8-dimethoxy[1,2,4]-triazolo[1,5-c]pyrimidine more efficiently and in higher yield. It would also be advantageous to avoid the use of methylthio containing intermediates and the use of ethyl acrylate in the rearrangement of a [1,2,4]triazolo[4,3-c]pyrimidine into a [1,2,4]-triazolo[1,5-c]pyrimidine.
Name
3-amino-8-methoxy-5-methylthio[1,2,4]triazolo-[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-amino-8-methoxy-5-methylthio[1,2,4]triazolo[4,3-c]pyrimidine
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Amino-5,8-dimethoxy[1,2,4]triazolo[4,3-c]-pyrimidine (9.762 g, 0.050 mole) was loaded into a 500 mL three necked flask equipped with an overhead stirrer, condenser, addition funnel, and thermocouple temperature probe. Methanol (70 mL) was added and the mixture was stirred to form a slurry. Sodium methoxide (16.716 g of a 25% solution in methanol) was added dropwise over 28 min, after which the mixture was stirred at room temperature for 3 h. The reaction mixture was then diluted with water (135 mL) and stirred for an additional 1.5 h. The product solids were recovered by filtration through Whatman #54 paper using a Buchner funnel and aspirator vacuum. After washing with water, the solids were dried in vacuo at room temperature to give 9.064 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (yield=92.8%): 1H NMR (300 MHz, DMSO-d6) 3.88 (s, 3H), 4.04 (s, 3H), 6.38 (br s, 2H), 7.48 (s, 1H); MS(GC, 70eV) 195 (M+, 85%), 194 (100%)
Name
3-Amino-5,8-dimethoxy[1,2,4]triazolo[4,3-c]-pyrimidine
Quantity
9.762 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
135 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a 700 mL jacketed vessel equipped with a mechanical stirrer, a dual pH/temperature probe, a nitrogen inlet, and a reflux condenser was added sequentially 19.4 g (0.125 mol) of 4-amino-2,5-dimethoxypyrimidine followed by 151 g (1.717 mol) of ethyl acetate. The reaction mixture was heated to reflux (˜80° C.) and then 18.7 g (0.143 mol) of ethoxy carbonylisothiocyanate was continuously added via addition funnel over an 8 min period. The addition funnel was rinsed with 1.8 g of ethyl acetate and then the reaction mixture was heated at reflux for 9 h. The reaction mixture was cooled to 25° C. and allowed to stand overnight. The mixture was heated to 60° C. and then 100 g (5.50 mol) of deionized water was added to the mixture. After heating to reflux (˜71° C.), 9.4 g (0.142 mol) of a 50 wt % aqueous hydroxylamine solution was continuously added over a 46 min period. During the course of the amine addition, the reaction pH rose from 4.20 to 6.35. The reaction mixture was then heated an additional 3 h during which time the reaction pH naturally lowered to 6.30. To this reaction mixture was added a solution of 4.5 g (0.036 mol) of sodium sulfite in 20 g (1.110 mol) of deionized water over a 6 min period. The reaction pH rose from 6.35 to 7.51 during the sodium sulfite addition. The reaction mixture was then cooled to 18° C. and allowed to stir an additional 30 min at this temperature. The reaction mixture was suction filtered through a medium coarse fritted glass funnel (filtration time less than 2.0 min), and then the reaction vessel was washed with 30 g of deionized water and this rinse was used to wash the isolated product cake. A final displacement wash with 30 g of fresh deionized water was performed and the product was partially dried by suction for 30 min and then allowed to dry overnight under a gentle stream of nitrogen to afford 19.1 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine as a light cream colored wet cake. NMR analysis (using benzyl acetate as an internal standard) indicated a 88.25% purity of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine active which corresponds to a 69.1% yield.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods V

Procedure details

To a 700 mL jacketed vessel equipped with a mechanical stirrer, a dual pH/temperature probe, a nitrogen inlet, and a reflux condenser was added sequentially 19.4 g (0.125 mol) of 4-amino-2,5-dimethoxypyrimidine followed by 151 g (1.639 mol) of toluene. The reaction was heated to gentle reflux (˜80° C.) and then 19.24 g (0.144 mol) of 98% ethoxy carbonylisothiocyanate was added, and the reaction mixture was heated at gentle reflux (89° C.) for 7 h. The reaction mixture was cooled to 26° C. and allowed to stand overnight. The mixture was heated to 60° C. and then 100 g (5.500 mol) of deionized water was added to the mixture. After heating to reflux (˜69° C.), 9.6 g (0.145 mol) of a 50 wt % aqueous hydroxylamine solution was continuously added over a 1 h period. During the course of the amine addition, the reaction pH rose from 4.00 to 6.67. After completing addition of hydroxylamine, the reaction mixture was heated to 77° C. and then stirred an additional 3 h during which time the reaction pH naturally raised to 7.42. To this reaction mixture was added a solution of 4.5 g (0.036 mol) of sodium sulfite in 20 g (1.110 mol) of deionized water over a one min period. The reaction pH rose from 7.34 to 7.81 during the sodium sulfite addition. The reaction mixture was stirred an additional 1 h at 77° C. and then cooled to ambient temperature and allowed to stand overnight. The reaction mixture was suction filtered through a medium coarse fritted glass funnel (filtration time was 43 min), and then the reaction vessel was washed with 30 g of deionized water and this rinse was used to wash the isolated product cake. A final displacement wash with 30 g of fresh deionized water was performed and the product was dried to afford 19.62 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine as a light cream colored solid. NMR analysis (using benzyl acetate as an internal standard) indicated an 83.3% purity of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine active which corresponds to a 67.0% yield.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151 g
Type
reactant
Reaction Step Three
Quantity
19.24 g
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4.5 g
Type
reactant
Reaction Step Nine
Name
Quantity
20 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Reactant of Route 2
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Reactant of Route 4
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Reactant of Route 5
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Reactant of Route 6
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

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